molecular formula C20H24ClN5O3S B301350 N-tert-butyl-2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide

N-tert-butyl-2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide

Cat. No. B301350
M. Wt: 450 g/mol
InChI Key: LCUWPOFFJVUPRB-UHFFFAOYSA-N
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Description

N-tert-butyl-2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide (referred to as N-tert-butyl compound in This paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of the N-tert-butyl compound.

Mechanism of Action

The N-tert-butyl compound exerts its therapeutic effects by inhibiting the activity of certain enzymes that are involved in the development of cancer cells. Specifically, the compound inhibits the activity of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in pyrimidine biosynthesis. By inhibiting DHODH, the N-tert-butyl compound reduces the production of pyrimidine nucleotides, which are essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The N-tert-butyl compound has been found to have a broad range of biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. Furthermore, the compound has been found to have a favorable safety profile with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

The N-tert-butyl compound has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities with a high degree of purity. Furthermore, the compound has been shown to have a favorable safety profile, making it suitable for use in animal studies. However, the N-tert-butyl compound has some limitations for lab experiments. The compound is relatively insoluble in water, which can limit its use in certain experimental settings. Additionally, the compound has a short half-life, which may require frequent dosing in animal studies.

Future Directions

For the study of the N-tert-butyl compound include the development of new formulations, optimal dosing and treatment regimens, and potential synergistic effects with other drugs.

Synthesis Methods

The synthesis of the N-tert-butyl compound involves a multi-step process that starts with the reaction of 3-chlorobenzylamine with 2,6-dioxopurine-3-carboxylic acid. The resulting intermediate is then reacted with tert-butyl bromoacetate to form the N-tert-butyl compound. The synthesis method has been optimized to yield a high purity product with a good yield.

Scientific Research Applications

The N-tert-butyl compound has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. The compound has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies. Furthermore, the N-tert-butyl compound has been found to inhibit the activity of certain enzymes that are involved in the development of cancer cells.

properties

Molecular Formula

C20H24ClN5O3S

Molecular Weight

450 g/mol

IUPAC Name

N-tert-butyl-2-[7-[(3-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetamide

InChI

InChI=1S/C20H24ClN5O3S/c1-20(2,3)23-14(27)11-30-18-22-16-15(17(28)25(5)19(29)24(16)4)26(18)10-12-7-6-8-13(21)9-12/h6-9H,10-11H2,1-5H3,(H,23,27)

InChI Key

LCUWPOFFJVUPRB-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)CSC1=NC2=C(N1CC3=CC(=CC=C3)Cl)C(=O)N(C(=O)N2C)C

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC2=C(N1CC3=CC(=CC=C3)Cl)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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